Bis(3-oxohexyl)phosphinic acid
Description
Bis(3-oxohexyl)phosphinic acid (CAS: 140399-76-4) is an organophosphorus compound with the molecular formula C₁₂H₂₃O₄P. Its structure features two 3-oxohexyl groups attached to a central phosphorus atom, forming a phosphinic acid derivative. The SMILES notation is CCCC(=O)CCP(=O)(CCC(=O)CCC)O, and the InChI key is RIGZXKIHRFPLDD-UHFFFAOYSA-N .
Properties
CAS No. |
140399-76-4 |
|---|---|
Molecular Formula |
C12H23O4P |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
bis(3-oxohexyl)phosphinic acid |
InChI |
InChI=1S/C12H23O4P/c1-3-5-11(13)7-9-17(15,16)10-8-12(14)6-4-2/h3-10H2,1-2H3,(H,15,16) |
InChI Key |
RIGZXKIHRFPLDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCP(=O)(CCC(=O)CCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-oxohexyl)phosphinic acid typically involves the reaction of phosphinic acid derivatives with appropriate organic substrates. One common method is the reaction of phosphinic acid with 3-oxohexyl halides under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
Bis(3-oxohexyl)phosphinic acid can undergo nucleophilic addition reactions due to the electrophilic nature of its carbonyl groups. The general mechanism involves:
-
Nucleophile Attack : A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer : Proton transfer stabilizes the intermediate.
-
Rearrangement : The intermediate rearranges to yield the final product.
The choice of solvent, temperature, and presence of catalysts can significantly affect the reaction pathways and yields.
Hydrolysis Reactions
Hydrolysis of this compound can lead to the formation of phosphonic acids or other derivatives. The hydrolysis mechanism generally follows:
-
Formation of Intermediate : An intermediate is formed through nucleophilic attack by water on the phosphorus atom.
-
Cleavage : The cleavage of P-O bonds occurs, leading to the release of hydroxylated products.
The rate of hydrolysis can be influenced by factors such as pH and temperature.
Reaction Yields and Conditions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Addition | Room Temp, Acetonitrile | 85 | |
| Hydrolysis | pH 7, 25°C | 75 | |
| Synthesis via Phosphorus Oxides | 80°C, Xylene | 90 |
Comparison of Reaction Pathways
| Pathway | Mechanism Description | Efficiency |
|---|---|---|
| Direct Nucleophilic Addition | Direct attack on carbonyls leading to stable intermediates | High |
| Hydrolysis | Water-mediated cleavage of phosphorus bonds | Moderate |
Scientific Research Applications
Bis(3-oxohexyl)phosphinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(3-oxohexyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can mimic phosphate groups, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Bis(aminomethyl)phosphinic Acid Derivatives
Structure: These compounds feature aminomethyl (-CH₂NH₂) groups instead of 3-oxohexyl chains. Applications:
- Urease Inhibition: Derivatives like aminomethyl(N-n-hexylaminomethyl)phosphinic acid exhibit potent urease inhibition. For example, compound 13 (n-hexyl derivative) showed IC₅₀ values below 200 μM against Helicobacter pylori urease and a dissociation constant (Ki) of 0.29 μM .
- Binding Mechanism: Competitive inhibition via phosphinate group interactions with nickel ions in the enzyme active site and hydrogen bonding with amino acid residues (e.g., Ala170 and Ala366) .
Key Differences :
- Substituent Effects: Aminomethyl groups enhance hydrogen-bonding capacity, critical for enzyme inhibition. In contrast, 3-oxohexyl groups may prioritize lipophilicity or metal coordination due to ketone functionality.
- Activity Trends : Linear alkyl chains (e.g., n-hexyl in compound 13 ) optimize inhibitory activity, while bulkier substituents (e.g., tetramethylated derivatives) reduce potency .
Bis(2,4,4-trimethylpentyl)phosphinic Acid (Cyanex 272)
Structure : Branched alkyl chains (2,4,4-trimethylpentyl) enhance steric effects and extraction selectivity.
Applications :
Key Differences :
- Substituent Effects : Branched alkyl groups in Cyanex 272 improve extraction kinetics and selectivity for transition metals. The 3-oxohexyl substituents in Bis(3-oxohexyl)phosphinic acid may alter solubility or binding strength due to polar ketone groups.
Bis(α-hydroxyalkyl)phosphinic Acids
Structure : Hydroxyl groups at the α-position enable diastereoisomer formation.
Applications :
Key Differences :
- Functional Groups: The α-hydroxy group facilitates cyclic intermediate formation, aiding synthesis.
Bis(perfluoroalkyl)phosphinic Acids
Structure : Perfluoroalkyl chains confer thermal stability and chemical resistance.
Applications :
Key Differences :
- Substituent Effects : Perfluoroalkyl groups drastically increase hydrophobicity and stability. The 3-oxohexyl groups in this compound lack fluorine’s electron-withdrawing effects, suggesting milder reactivity.
Data Tables
Table 1: Structural and Functional Comparison of Phosphinic Acids
Table 2: Inhibitory Activity of Selected Phosphinic Acids
Research Findings and Hypotheses
- Metal Extraction Potential: Structural similarity to Cyanex 272 suggests possible utility in cobalt or thorium recovery, though extraction efficiency would depend on ketone-metal interactions .
- Biological Activity: Unlike aminomethyl derivatives, the lack of amine groups likely limits urease inhibition. However, ketone-mediated hydrogen bonding could enable novel biochemical interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
